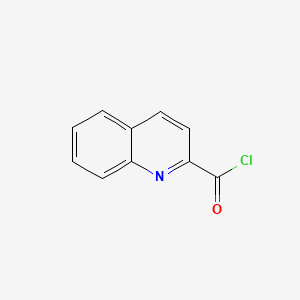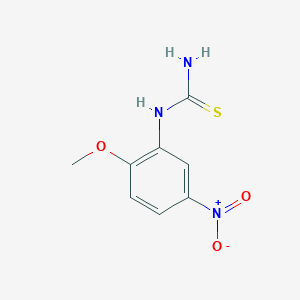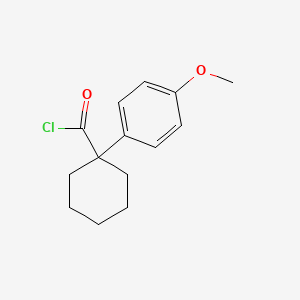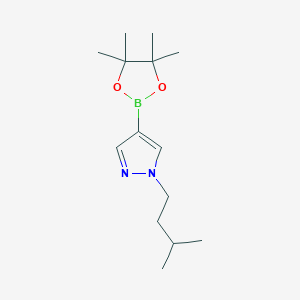
Quinoline-2-carbonyl chloride
Übersicht
Beschreibung
Quinoline-2-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO . It is a useful research chemical and is used in the field of synthetic organic chemistry .
Synthesis Analysis
Quinoline-2-carbonyl chloride can be synthesized from quinoline-2-carboxylic acid . The reaction involves the use of thionyl chloride and N,N-dimethylformamide . The reaction conditions include heating at 60°C for 6 hours .
Molecular Structure Analysis
The molecular structure of Quinoline-2-carbonyl chloride consists of a benzene ring fused with a pyridine moiety . The presence of the carbonyl group (C=O) opens possibilities for many types of chemical reactions .
Chemical Reactions Analysis
Quinoline-2-carbonyl chloride can participate in various chemical reactions. For instance, it can undergo condensation with isonicotino-hydrazide in refluxing ethanol to yield the desired benzohydrazide .
Physical And Chemical Properties Analysis
Quinoline-2-carbonyl chloride, like other carbonyl compounds, is polar in nature due to the high electronegativity of the oxygen atom . Its physical and chemical properties are influenced by substituents and conjugated double bonds .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Quinoline Ring Systems
- Field : Organic Chemistry
- Application : Quinoline ring systems are synthesized for various purposes . They are used to construct fused or binary quinoline-cord heterocyclic systems .
- Methods : The specific methods of synthesis can vary widely and are often complex. They typically involve various chemical reactions .
- Results : The synthesis of quinoline ring systems allows for the creation of a wide range of compounds with potential applications in various fields .
-
Antibacterial and Antifungal Applications
- Field : Medicinal Chemistry
- Application : Certain quinoline derivatives have shown antibacterial and antifungal activities .
- Methods : These compounds are typically tested against a variety of bacterial and fungal species in laboratory settings .
- Results : For example, the bromo derivative of a certain quinoline compound exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata .
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : Quinoline and its derivatives are used in various drugs, including anti-malarial, antibacterial, anticancer, local anesthetic, and anti-tubercular drugs .
- Methods : These compounds are synthesized and then incorporated into various pharmaceutical formulations .
- Results : These drugs have been effective in treating a variety of conditions .
-
Chemistry of 2-chloroquinoline-3-carbaldehyde
- Field : Organic Chemistry
- Application : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been extensively studied . These compounds have been used to synthesize quinoline ring systems and construct fused or binary quinoline-cord heterocyclic systems .
- Methods : The specific methods of synthesis can vary widely and are often complex. They typically involve various chemical reactions .
- Results : The synthesis of these compounds allows for the creation of a wide range of compounds with potential applications in various fields .
-
Synthesis of Pyranochromenones and Pyranopyranones Systems
- Field : Organic Chemistry
- Application : Quinoline compounds are used in the synthesis of pyranochromenones and pyranopyranones systems .
- Methods : The specific methods of synthesis can vary widely and are often complex. They typically involve various chemical reactions .
- Results : The synthesis of these systems allows for the creation of a wide range of compounds with potential applications in various fields .
-
Dyeing Process
- Field : Textile Industry
- Application : Quinoline compounds are used in the dyeing process . Water-soluble dyes are most convenient for a successful dyeing process .
- Methods : The authors of the patent performed sulfonation of the resulting quinophthalones by sequential action of concentrated sulfuric acid at 30–33°C and 35% oleum at 40°C .
- Results : The use of quinoline compounds in the dyeing process can result in a variety of color outcomes .
-
Chemistry of 2-chloroquinoline-3-carbaldehyde
- Field : Organic Chemistry
- Application : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been extensively studied . These compounds have been used to synthesize quinoline ring systems and construct fused or binary quinoline-cord heterocyclic systems .
- Methods : The specific methods of synthesis can vary widely and are often complex. They typically involve various chemical reactions .
- Results : The synthesis of these compounds allows for the creation of a wide range of compounds with potential applications in various fields .
-
Synthesis of Pyranochromenones and Pyranopyranones Systems
- Field : Organic Chemistry
- Application : Quinoline compounds are used in the synthesis of pyranochromenones and pyranopyranones systems .
- Methods : The specific methods of synthesis can vary widely and are often complex. They typically involve various chemical reactions .
- Results : The synthesis of these systems allows for the creation of a wide range of compounds with potential applications in various fields .
-
Dyeing Process
- Field : Textile Industry
- Application : Quinoline compounds are used in the dyeing process . Water-soluble dyes are most convenient for a successful dyeing process .
- Methods : The authors of the patent performed sulfonation of the resulting quinophthalones by sequential action of concentrated sulfuric acid at 30–33°C and 35% oleum at 40°C .
- Results : The use of quinoline compounds in the dyeing process can result in a variety of color outcomes .
Safety And Hazards
Zukünftige Richtungen
Recent advances in the synthesis of quinoline and its derivatives have focused on metal-free processes . These include variations on the Skraup method such as microwave irradiation, ionic liquid media, and novel annulation partners . Future research may continue to explore these and other innovative synthesis methods.
Eigenschaften
IUPAC Name |
quinoline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVMVMAUXYOQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375218 | |
| Record name | quinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carbonyl chloride | |
CAS RN |
50342-01-3 | |
| Record name | quinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)